molecular formula C10H10O3 B1680734 Safrole oxide CAS No. 7470-44-2

Safrole oxide

Cat. No. B1680734
CAS RN: 7470-44-2
M. Wt: 178.18 g/mol
InChI Key: KZYXVVGEWCXONF-UHFFFAOYSA-N
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Description

Safrole oxide, also known as SAFO, is a reactive electrophilic metabolite of safrole . Safrole is a natural organic compound found in the roots, bark, and fruits of certain plants, and is widely used in various industries .


Synthesis Analysis

Naturally occurring safrole undergoes epoxidation to give safrole oxide . This process involves several chemical reactions and requires specialized knowledge and equipment . The synthesis of safrole can be achieved in three steps from unwatched chemicals in good yield .


Molecular Structure Analysis

Safrole oxide has a molecular formula of C10H10O3 . It is a member of the allylbenzene family of compounds, which also includes eugenol, estragole, and anethole .


Chemical Reactions Analysis

Safrole is a highly reactive compound due to the unsaturation of its allyl chain, and it can easily undergo chemical reactions to form different derivatives, including isosafrole and 3,4-methylenedioxyphenylpropan-2-one . Electrooxidation is an alternative synthetic route that can help scientists conduct desired changes in organic compounds .


Physical And Chemical Properties Analysis

Safrole is a colorless to yellowish oily liquid with a sweet, spicy, and woody odor . It has a boiling point of 232 °C and a melting point of 11.2 °C . Safrole is soluble in alcohol, ether, and chloroform but is insoluble in water .

Safety And Hazards

Safrole oxide is harmful if swallowed and causes skin irritation . It is suspected of causing genetic defects and may cause cancer . It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

5-(oxiran-2-ylmethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-9-10(13-6-12-9)4-7(1)3-8-5-11-8/h1-2,4,8H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYXVVGEWCXONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032715
Record name 5-(2-Oxiranylmethyl)-1,3-benzodioxole
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URL https://comptox.epa.gov/dashboard/DTXSID401032715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Safrole oxide

CAS RN

7470-44-2
Record name Safrole oxide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Safrole oxide
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Record name 1, 5-(oxiranylmethyl)-
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Record name 5-(2-Oxiranylmethyl)-1,3-benzodioxole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-EPOXYSAFROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X8LBY54MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

Safrole oxide was prepared by stirring a solution of safrole (1.48 mL, 10 mmol) and m-chloroperoxybenzoic acid (2.70 g, 11 mmol) in methylene dichloride (25 mL) overnight. The reaction was quenched by pouring into water (50 mL). The aqueous was extracted with ether (3×25 mL). The organic layers were combined and washed with 10% aqueous sodium sulfate (2×25 mL), saturated aqueous sodium bicarbonate (3×25 mL), and brine (25 mL). The organic phase was dried over magnesium sulfate and the solvents were removed in vacuo. The resulting yellow oil was used without further purification.
Name
safrole
Quantity
1.48 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

16.2 g of safrole was dissolved in 100 ml of chloroform and to the mixture was added dropwise 20.7 g of m-chloroperbenzoic acid dissolved in 500 ml of chloroform at 0°-5° C. The resulting mixture was allowed to stand with slow stirring for 55 hours, while maintaining the temperature at 0° - 5° C. After the completion of the reaction, m-chlorobenzoic acid crystals were filtered and the filtrate was washed twice with 5% sodium hydroxide solution, and then with water. After drying over anhydrous sodium sulfate, the solvent was evaporated to obtain the residue. This was distilled under reduced pressure to give 7.0 g (yield 39.3%) of safrole oxide as colourless oily substance having a boiling point of 108° - 110° C/3 mmHg.
Name
safrole
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
39.3%

Synthesis routes and methods III

Procedure details

48.82 g (0.3 mol) of 5-(2-propenyl)-1,3-benzodioxole were reacted with 45 g (0.1 mol) of a 20% strength solution of perpropionic acid in dichloropropane at 30° C. as described in Example 1. After a reaction time of 6 hours, the peracid conversion was 96%. 5-(Oxiranylmethyl)-1,3-benzodioxole was formed with a selectivity of 68%.
Name
5-(2-propenyl)-1,3-benzodioxole
Quantity
48.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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